molecular formula C9H9Br B7723676 2-Bromo-3-phenyl-1-propene

2-Bromo-3-phenyl-1-propene

Cat. No.: B7723676
M. Wt: 197.07 g/mol
InChI Key: DIZXFRWJWBGZCH-UHFFFAOYSA-N
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Description

2-Bromo-3-phenyl-1-propene: is an organic compound with the molecular formula C9H9Br 3-phenylallyl bromide or cinnamyl bromide . This compound is characterized by a bromine atom attached to the second carbon of a propene chain, which is further substituted with a phenyl group at the third carbon. It is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-3-phenyl-1-propene can be synthesized through the bromination of 3-phenylpropene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 3-phenylpropene, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The bromination process is carefully controlled to prevent over-bromination and to ensure the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-phenyl-1-propene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or primary amines (RNH2) are commonly used under mild to moderate conditions.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used under anhydrous conditions to promote elimination reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-bromo-3-phenyl-1-propene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. In substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the base abstracts a proton from the carbon adjacent to the bromine, leading to the formation of a double bond and the expulsion of the bromide ion .

Comparison with Similar Compounds

    1-Bromo-3-phenylpropane: This compound has a similar structure but with the bromine atom attached to the first carbon of the propyl chain.

    2-Bromo-1-phenylpropane: This compound has the bromine atom attached to the first carbon of the propene chain.

    3-Bromo-1-phenylpropene: This compound has the bromine atom attached to the third carbon of the propene chain.

Uniqueness of 2-Bromo-3-phenyl-1-propene: this compound is unique due to its specific substitution pattern, which allows for selective reactions and the formation of diverse products. Its reactivity in both substitution and elimination reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromoprop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-8(10)7-9-5-3-2-4-6-9/h2-6H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZXFRWJWBGZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201305348
Record name (2-Bromo-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60468-22-6
Record name (2-Bromo-2-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60468-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-2-propen-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201305348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1000 ml 3-necked round-bottomed flask was fitted with a mechanical stirrer through a mineral oil sealed bearing, a reflux condenser and 1000 ml addition funnel. A mixture of 156 g of 2,3-dibromopropene and 150 ml of dry ethyl ether was added. The flask was cooled to 0° C. in acetone/dry-ice and a solution of phenyl magnesium bromide, prepared from 18.7 g of magnesium, 120.8 g of bromobenzene, and 350 ml of dry ether was added at such a rate so that the temperature did not exceed 15° C. The addition took about one hour. Stirring was continued and the acetone/dry-ice bath was replaced with a heating mantle. The mixture was gently refluxed for 2 hours, after which time the flask was again cooled and a solution of 15 ml 36% hydrochloric acid and 150 ml water was added dropwise by means of an addition funnel. The contents of the flask were then transferred to a separatory funnel, and the ether layer was separated and dried over anhydrous sodium sulfate.
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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18.7 g
Type
reactant
Reaction Step Two
Quantity
120.8 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
acetone dry-ice
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0 (± 1) mol
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solvent
Reaction Step Four
Name
acetone dry-ice
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0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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